molecular formula C22H23N3O2S B2745377 N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 896378-62-4

N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2745377
CAS No.: 896378-62-4
M. Wt: 393.51
InChI Key: NEPFVWVDFHXZRT-UHFFFAOYSA-N
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Description

“N1-(2,4-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by various substitution reactions to add the different functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazole ring, which contains sulfur and nitrogen, is a key structural feature . The orientation of the thiazole ring and the positions of the substituents could significantly affect the compound’s biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the thiazole ring and the various functional groups. These could affect properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Catalysis

Compounds with structural similarities to N1-(2,4-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide have been studied for their catalytic properties. For instance, copper-catalyzed coupling reactions of terminal alkynes with aryl halides have shown that ligands similar in structure can enhance the efficiency and selectivity of these reactions. This demonstrates the potential use of such compounds in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Chen et al., 2023).

Antimicrobial Activity

Research into thiazole derivatives, which share a core structural motif with the compound , has revealed significant antimicrobial activities. These studies highlight the potential of thiazolyl-bearing compounds in the development of new antimicrobial agents, showcasing their utility in addressing bacterial and fungal infections (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many thiazole derivatives exhibit their biological effects by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Thiazoles and their derivatives are a rich area of research due to their wide range of biological activities. Future research could explore the synthesis of new thiazole derivatives, their biological activities, and their potential applications in medicine .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-4-7-17(8-5-14)22-24-18(13-28-22)10-11-23-20(26)21(27)25-19-9-6-15(2)12-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPFVWVDFHXZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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